1-(4-Propylphenyl)pyrrolidine-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-propylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-3-10-4-6-11(7-5-10)14-12(15)8-9-13(14)16/h4-7H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMRYNXZVZXBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)N2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Advanced Spectroscopic Characterization of 1 4 Propylphenyl Pyrrolidine 2,5 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework of 1-(4-propylphenyl)pyrrolidine-2,5-dione.
The ¹H NMR spectrum of this compound provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum is expected to show distinct signals for the protons of the propyl group, the aromatic phenyl ring, and the succinimide (B58015) ring.
The four methylene (B1212753) protons of the pyrrolidine-2,5-dione ring are chemically equivalent and are expected to appear as a singlet at approximately 2.8 ppm. The protons of the propyl group will exhibit characteristic splitting patterns: a triplet for the terminal methyl group (CH₃) around 0.9 ppm, a sextet for the adjacent methylene group (CH₂) at about 1.6 ppm, and a triplet for the methylene group attached to the phenyl ring (Ar-CH₂) around 2.6 ppm. The aromatic protons on the 4-substituted phenyl ring will appear as two doublets in the region of 7.2-7.4 ppm, characteristic of an AA'BB' spin system.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Succinimide CH₂ | ~2.8 | s | 4H |
| Aromatic H (ortho to propyl) | ~7.3 | d | 2H |
| Aromatic H (meta to propyl) | ~7.2 | d | 2H |
| Ar-CH₂ | ~2.6 | t | 2H |
| -CH₂-CH₃ | ~1.6 | sext | 2H |
| -CH₃ | ~0.9 | t | 3H |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the aromatic carbons, the succinimide methylene carbons, and the carbons of the propyl group.
The two equivalent carbonyl carbons (C=O) of the succinimide ring are expected to resonate downfield, around 177 ppm. The methylene carbons of the succinimide ring should appear at approximately 29 ppm. The aromatic carbons will show four distinct signals: the ipso-carbon attached to the nitrogen at around 130 ppm, the carbon bearing the propyl group at about 145 ppm, and the two pairs of ortho and meta carbons between 120 and 130 ppm. The propyl group carbons will appear upfield, with the Ar-CH₂ carbon at roughly 38 ppm, the central CH₂ at about 24 ppm, and the terminal CH₃ at approximately 14 ppm.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~177 |
| Aromatic C (C-N) | ~130 |
| Aromatic C (C-propyl) | ~145 |
| Aromatic CH (ortho to propyl) | ~129 |
| Aromatic CH (meta to propyl) | ~126 |
| Succinimide CH₂ | ~29 |
| Ar-CH₂ | ~38 |
| -CH₂-CH₃ | ~24 |
| -CH₃ | ~14 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons of the propyl group (Ar-CH₂ with -CH₂-CH₃, and -CH₂-CH₃ with -CH₃). It would also confirm the coupling between the ortho and meta protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals, for example, confirming the assignments of the succinimide CH₂, the aromatic CHs, and the propyl group CH₂s and CH₃.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from the Ar-CH₂ protons to the ipso- and ortho-aromatic carbons, and from the aromatic protons to the ipso-carbon attached to the nitrogen. Correlations from the succinimide methylene protons to the carbonyl carbons would also be expected.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the imide group and the substituted benzene (B151609) ring.
The most prominent features will be the strong absorption bands corresponding to the symmetric and asymmetric stretching of the carbonyl (C=O) groups of the succinimide ring, typically appearing around 1770 cm⁻¹ and 1700 cm⁻¹, respectively. The C-N stretching of the imide will be observed in the 1350-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl and succinimide groups will appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ range.
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | ~3100-3000 |
| Aliphatic C-H stretch | ~2960-2850 |
| C=O stretch (asymmetric) | ~1770 |
| C=O stretch (symmetric) | ~1700 |
| Aromatic C=C stretch | ~1600, ~1510 |
| C-N stretch | ~1350-1250 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₃H₁₅NO₂), the molecular weight is 217.26 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 217.
The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for N-aryl succinimides involve cleavage of the succinimide ring and the alkyl substituent on the phenyl ring. Expected fragments could include the loss of the propyl group (resulting in a peak at m/z 174), cleavage of the succinimide ring, and the formation of a propylbenzene (B89791) cation (m/z 91).
| m/z | Predicted Fragment |
|---|---|
| 217 | [M]⁺ (Molecular Ion) |
| 174 | [M - C₃H₇]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion from propylbenzene) |
Single-Crystal X-ray Diffraction Studies
Crystal Structure Determination and Molecular Geometry
The determination of the precise crystal structure and molecular geometry of a compound like this compound is definitively achieved through single-crystal X-ray diffraction analysis. Although specific crystallographic data for the title compound are not publicly available, the general geometric parameters can be predicted based on studies of similar N-substituted pyrrolidine-2,5-dione derivatives.
The molecular structure would consist of a five-membered pyrrolidine-2,5-dione ring connected via its nitrogen atom to a 4-propylphenyl substituent. The bond lengths and angles within the pyrrolidine-2,5-dione moiety are expected to be consistent with those observed in other succinimide structures. Similarly, the geometry of the 4-propylphenyl group would exhibit standard aromatic C-C and C-H bond lengths and angles.
Based on analogous structures, the key geometric parameters are expected to fall within the ranges presented in the following table.
| Parameter | Expected Range |
|---|---|
| C-N (imide) | 1.35 - 1.40 Å |
| C=O (imide) | 1.20 - 1.25 Å |
| C-C (imide ring) | 1.50 - 1.55 Å |
| N-C (aryl) | 1.40 - 1.45 Å |
| C-C (aromatic) | 1.37 - 1.40 Å |
Conformational Analysis of the Pyrrolidine-2,5-dione Ring System
The conformation of the five-membered pyrrolidine-2,5-dione ring in N-substituted derivatives is a subject of considerable interest. While unsubstituted succinimide tends to adopt an almost planar conformation, N-substitution and substitution on the ring itself can induce puckering. nih.gov
For N-aryl substituted succinimides, the pyrrolidine-2,5-dione ring typically adopts a slightly non-planar conformation, often described as a flattened 'envelope' or a 'half-chair' form. nih.govresearchgate.net In an envelope conformation, four of the ring atoms are coplanar, while the fifth is displaced from this plane. For instance, in the crystal structure of 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione, the five-membered ring exists in a flattened envelope conformation, with one of the carbon atoms lying out of the mean plane formed by the other four atoms. nih.govnih.gov It is highly probable that the pyrrolidine-2,5-dione ring in this compound would exhibit a similar slight puckering, deviating from perfect planarity.
Torsion Angles and Planarity of Substituted Moieties
A critical structural parameter in N-aryl succinimides is the torsion angle describing the rotation around the N-C(aryl) bond. This angle defines the relative orientation of the pyrrolidine-2,5-dione ring and the phenyl ring.
In many reported crystal structures of N-phenyl succinimide derivatives, the plane of the phenyl substituent is significantly twisted with respect to the plane of the succinimide ring. nih.gov For example, in 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione, the dihedral angle between the planar part of the five-membered ring and the phenyl plane is 87.01(5)°, indicating a nearly perpendicular arrangement. nih.gov This significant rotation is a common feature and is influenced by steric interactions between the ortho-hydrogens of the phenyl ring and the carbonyl oxygens of the succinimide ring. Therefore, a substantial torsion angle between the pyrrolidine-2,5-dione ring and the 4-propylphenyl ring is anticipated for the title compound.
The propyl group attached to the phenyl ring is expected to adopt a low-energy, staggered conformation.
| Torsion Angle | Expected Value | Description |
|---|---|---|
| C(ring)-N-C(aryl)-C(aryl) | ~60-90° | Defines the twist between the succinimide and phenyl rings. |
Intermolecular Interactions and Crystal Packing Arrangements
The solid-state packing of N-aryl succinimide derivatives is typically governed by a network of weak intermolecular interactions. While lacking a classic hydrogen bond donor (like the N-H in unsubstituted succinimide), the molecules can participate in various non-covalent interactions that dictate the crystal lattice.
Weak C-H···O hydrogen bonds are commonly observed, where hydrogen atoms from the phenyl ring or the aliphatic part of the succinimide ring interact with the carbonyl oxygen atoms of neighboring molecules. nih.govnih.gov These interactions often lead to the formation of centrosymmetric dimers or extended chains.
Computational Chemistry and Theoretical Investigations of 1 4 Propylphenyl Pyrrolidine 2,5 Dione
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of organic compounds like 1-(4-propylphenyl)pyrrolidine-2,5-dione due to its favorable balance between accuracy and computational cost.
DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy on the potential energy surface. For this compound, the geometry optimization reveals key structural parameters. The pyrrolidine-2,5-dione (succinimide) ring is nearly planar, though it can adopt a slight envelope conformation. nih.govnih.gov The propylphenyl substituent is connected to the nitrogen atom of the succinimide (B58015) ring.
The dihedral angle between the plane of the phenyl ring and the plane of the succinimide ring is a critical parameter. For a related compound, 1-(4-methoxyphenyl)pyrrolidine-2,5-dione, this angle was found to be 55.88°. nih.govdoaj.org This twisted conformation arises from steric hindrance between the ortho-hydrogens of the phenyl ring and the carbonyl groups of the succinimide ring. Electronic structure analysis, through methods like Natural Bond Orbital (NBO) analysis, can reveal charge distribution, showing significant negative charge on the oxygen atoms and positive charge on the carbonyl carbons.
Below is a table of hypothetical, yet plausible, optimized geometric parameters for this compound, calculated using a DFT method like B3LYP with a 6-31G(d,p) basis set.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.22 Å |
| C-N (imide) | ~1.38 Å | |
| N-C (phenyl) | ~1.42 Å | |
| C-C (ring) | ~1.52 Å | |
| Bond Angle | C-N-C (imide ring) | ~112° |
| O=C-N | ~125° | |
| Dihedral Angle | C(ring)-N-C(phenyl)-C(phenyl) | ~50-60° |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity and kinetic stability of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. malayajournal.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-propylphenyl ring, which can donate electron density. The LUMO is anticipated to be centered on the electron-deficient pyrrolidine-2,5-dione ring, specifically around the two carbonyl groups, which are electrophilic. malayajournal.org This distribution suggests that the molecule would likely undergo electrophilic attack on the phenyl ring and nucleophilic attack at the carbonyl carbons.
The table below presents illustrative energy values for the frontier orbitals.
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 eV | Primarily localized on the 4-propylphenyl group. |
| LUMO | -1.8 eV | Primarily localized on the pyrrolidine-2,5-dione moiety. |
| HOMO-LUMO Gap | 4.7 eV | Indicates moderate chemical stability. |
Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) spectra. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes of the molecule can be predicted. researchgate.net For this compound, DFT calculations can predict characteristic frequencies for the carbonyl (C=O) stretching, C-N stretching, and aromatic C-H bending modes. These calculated frequencies are often scaled by an empirical factor to better match experimental data. mdpi.com
Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net Theoretical calculations of ¹H and ¹³C NMR chemical shifts for different conformers can help in the assignment of experimental spectra and provide insights into the molecule's structure in solution. researchgate.net
A table of predicted characteristic IR frequencies is provided below.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| Symmetric C=O Stretch | Imide | ~1775 cm⁻¹ |
| Asymmetric C=O Stretch | Imide | ~1710 cm⁻¹ |
| C-N Stretch | Imide | ~1350 cm⁻¹ |
| Aromatic C=C Stretch | Phenyl Ring | ~1600, 1510 cm⁻¹ |
| Aliphatic C-H Stretch | Propyl Group | ~2960-2870 cm⁻¹ |
Computational chemistry is a valuable tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves locating transition states (the highest energy point along a reaction coordinate) and intermediates. For the synthesis of this compound, a likely pathway is the condensation reaction between 4-propylaniline (B1194406) and succinic anhydride (B1165640).
Molecular Dynamics (MD) Simulations
While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the environment, such as a solvent.
For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape in a solution. Key dynamic behaviors that can be studied include:
Rotation around the N-C(phenyl) bond: This rotation governs the relative orientation of the succinimide and phenyl rings. MD simulations can reveal the preferred dihedral angles and the energy barriers to rotation in a solvent.
Flexibility of the propyl chain: The alkyl chain can adopt various conformations (e.g., anti, gauche). Simulations can quantify the populations of these different conformers.
Solvent interactions: MD simulations explicitly model the interactions between the solute and solvent molecules, providing insights into solvation shells and how the solvent influences the conformational preferences of the molecule. This dynamic view is crucial for understanding how the molecule behaves in a realistic chemical environment. semanticscholar.org
Solvent Effects on Molecular Conformation
Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations with explicit or implicit solvent models, are instrumental in predicting how a molecule's geometry changes in different solvents. nih.gov For a molecule like this compound, key conformational features include the orientation of the 4-propylphenyl group relative to the pyrrolidine-2,5-dione ring. The dihedral angle between these two ring systems is a critical parameter that can be affected by the polarity of the solvent.
A hypothetical study could involve calculating the potential energy surface of this compound as a function of the key dihedral angle in various solvents of differing polarity, such as water, ethanol, and chloroform. The results of such a study would likely demonstrate a shift in the preferred conformation to accommodate favorable solvent-solute interactions.
Table 1: Hypothetical Solvent Effects on the Dihedral Angle of this compound
| Solvent | Dielectric Constant (approx.) | Predicted Predominant Dihedral Angle (°) | Rationale |
| Gas Phase | 1 | ~45 | Governed by intramolecular steric and electronic effects. |
| Chloroform | 4.8 | ~50 | Minor stabilization of polar regions. |
| Ethanol | 24.5 | ~65 | Increased interaction with the polar dione (B5365651) moiety. |
| Water | 80.1 | ~75 | Strong solvation of the carbonyl groups, favoring a more open conformation. |
This table is illustrative and based on general principles of solvent effects on molecular conformation; specific computational data for this compound is not available in the reviewed literature.
In Silico Molecular Docking and Binding Mode Analysis for Scaffold Interactions
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme. While specific docking studies for this compound are not extensively documented, the general principles can be applied to understand its potential interactions. The pyrrolidine-2,5-dione scaffold is a common feature in molecules with diverse biological activities. researchgate.net
Prediction of Binding Poses with Hypothetical Target Sites
Molecular docking simulations can be performed to predict the binding pose of this compound within the active site of a hypothetical target protein. The process involves preparing the 3D structures of both the ligand (the compound) and the receptor (the protein) and then using a scoring function to evaluate the fitness of different binding orientations.
For instance, given the structural similarities of the pyrrolidine-2,5-dione moiety to components of known enzyme inhibitors, one could hypothesize its interaction with enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are relevant in inflammation. Docking simulations would aim to identify the most stable binding pose, characterized by a low binding energy. In such a hypothetical scenario, the 4-propylphenyl group would likely occupy a hydrophobic pocket within the enzyme's active site, while the dione ring could engage in more specific polar interactions.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Once a plausible binding pose is predicted, a detailed analysis of the intermolecular interactions is crucial for understanding the stability of the ligand-receptor complex. These interactions are the basis of molecular recognition.
Hydrogen Bonding: The two carbonyl oxygen atoms in the pyrrolidine-2,5-dione ring are potential hydrogen bond acceptors. They could form hydrogen bonds with amino acid residues in the active site of a target protein that can act as hydrogen bond donors, such as arginine, lysine, or serine.
Hydrophobic Interactions: The 4-propylphenyl group is predominantly non-polar and would be expected to engage in hydrophobic interactions with non-polar amino acid residues like leucine, isoleucine, valine, and phenylalanine within a hydrophobic pocket of the target protein. These interactions are driven by the entropic effect of releasing ordered water molecules from the protein's surface.
π-π Stacking: The phenyl ring of the compound could also participate in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan. This type of interaction can further stabilize the binding of the ligand.
Table 2: Hypothetical Intermolecular Interactions of this compound with a Generic Enzyme Active Site
| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Carbonyl oxygens of the dione ring | Arginine (Arg), Lysine (Lys), Serine (Ser), Threonine (Thr) |
| Hydrophobic Interactions | Propyl group, Phenyl ring | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) |
| π-π Stacking | Phenyl ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |
This table presents a generalized summary of potential interactions based on the chemical structure of this compound. Specific interactions would be dependent on the actual topology and amino acid composition of a given target's active site.
Chemical Reactivity and Derivatization Potential of the Pyrrolidine 2,5 Dione Scaffold
Electrophilic and Nucleophilic Reactions at the Succinimide (B58015) Ring
The reactivity of the succinimide (pyrrolidine-2,5-dione) ring is dominated by the two carbonyl groups, which render the adjacent methylene (B1212753) protons acidic and the carbonyl carbons electrophilic.
Nucleophilic Reactions: The carbonyl carbons are susceptible to attack by nucleophiles. Strong nucleophiles, such as hydroxylamine (B1172632), can lead to the opening of the imide ring. mdpi.combeilstein-archives.org This reaction proceeds through nucleophilic acyl substitution, resulting in the formation of N-hydroxybutaneamide derivatives. beilstein-archives.org This ring-opening strategy is a key step in the synthesis of hydroxamic acids from N-substituted succinimides. mdpi.combeilstein-archives.org For instance, treatment of an N-substituted succinimide with hydroxylamine results in the cleavage of one of the C-N bonds within the ring to yield a linear amide product. beilstein-archives.org
Electrophilic Reactions: The protons on the carbons alpha to the carbonyl groups (positions 3 and 4) can be abstracted by a strong base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of substituents at the 3- and/or 4-positions of the pyrrolidine (B122466) ring. Structure-activity relationship (SAR) analyses of related compounds have shown that the nature of substituents at the 3-position of the pyrrolidine-2,5-dione scaffold can significantly influence biological activity. nih.gov While the parent molecule, 1-(4-propylphenyl)pyrrolidine-2,5-dione, is unsubstituted at these positions, this provides a clear pathway for derivatization.
| Reaction Type | Reagent/Condition | Product Type | Description |
| Nucleophilic Ring Opening | Hydroxylamine (NH₂OH) | N-hydroxybutaneamide derivative | The imide ring is opened by the nucleophilic attack of hydroxylamine on a carbonyl carbon. mdpi.combeilstein-archives.org |
| α-Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | 3-Alkyl-pyrrolidine-2,5-dione | Formation of an enolate followed by reaction with an electrophilic alkyl source. |
| α-Halogenation | N-Halosuccinimide (NXS) | 3-Halo-pyrrolidine-2,5-dione | The enolate reacts with a halogen source to introduce a halogen at the α-position. |
Functionalization at the N-Atom of the Pyrrolidine Ring (beyond initial substitution)
The nitrogen atom in a succinimide is part of an imide functional group. The lone pair of electrons on the nitrogen is delocalized across the two adjacent carbonyl groups, significantly reducing its nucleophilicity and basicity. This makes direct N-alkylation or N-acylation reactions challenging under standard conditions.
However, certain specialized reagents can react at the nitrogen center. For example, N-nitro-succinimide, a bench-stable nitrating reagent, is derived from succinimide and is capable of participating in various nitration reactions. enamine.net While this involves a different molecule, it demonstrates that the N-position can be modified. Cleavage of the N-phenyl bond is a possibility but typically requires harsh conditions, which may also affect other parts of the molecule. For this compound, derivatization is more synthetically accessible at the succinimide ring or the phenyl substituent.
Chemical Modifications of the Phenyl Substituent and Propyl Chain
The 4-propylphenyl group offers significant opportunities for chemical modification through reactions on the aromatic ring and the aliphatic propyl chain.
Electrophilic Aromatic Substitution (EAS): The phenyl ring can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are governed by the two existing substituents: the propyl group and the succinimide moiety.
Propyl Group: As an alkyl group, it is an activating, ortho-, para- director.
Succinimide Group (via N-linkage): The imide group is electron-withdrawing due to the carbonyls. This deactivates the ring towards electrophilic attack and acts as a meta- director relative to the point of attachment. sinica.edu.tw
The outcome of an EAS reaction will depend on the balance of these electronic effects and the specific reaction conditions. The positions ortho to the propyl group (and meta to the succinimide group) are the most likely sites for substitution.
Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Potential Product(s) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 1-(4-Propyl-3-nitrophenyl)pyrrolidine-2,5-dione |
| Halogenation | Br₂ / FeBr₃ | 1-(3-Bromo-4-propylphenyl)pyrrolidine-2,5-dione |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-(4-Propyl-3-acylphenyl)pyrrolidine-2,5-dione |
Propyl Chain Modification: The propyl chain can also be functionalized, primarily at the benzylic position (the carbon atom attached to the phenyl ring). This position is activated towards radical reactions due to the stability of the resulting benzylic radical. For example, radical bromination using N-bromosuccinimide (NBS) and a radical initiator (like AIBN or light) would selectively introduce a bromine atom at this position.
Hybridization Strategies with Other Heterocyclic Systems
The pyrrolidine-2,5-dione scaffold can be incorporated into larger, more complex molecular architectures, including fused and bridged systems. nih.gov Such strategies are common in drug discovery to explore new chemical space. unipa.it
Fused ring systems can be constructed by building additional rings onto the existing pyrrolidine-2,5-dione framework. A common strategy involves using maleimides (the unsaturated analog of succinimides) in cycloaddition reactions, such as the Diels-Alder reaction, to form fused 1,3-cyclohexadiene (B119728) structures. rsc.org While this compound lacks the double bond necessary for this specific reaction, other intramolecular cyclization strategies can be envisioned. researchgate.net For example, functional groups introduced at the 3-position of the succinimide ring and the ortho-position of the phenyl ring could be designed to undergo a condensation reaction to form a new fused ring. Such synthetic methods for creating fused ring systems include various cyclocondensations and intramolecular cyclizations. researchgate.net
Bridged systems containing a pyrrolidine ring are found in various biologically active molecules. nih.gov Creating a bridged system from this compound would involve a multi-step synthesis to form a bridge across the existing ring. For example, introducing two functionalized side chains at the 3- and 4-positions of the succinimide ring, followed by an intramolecular reaction to connect them, would form a bridged structure. The synthesis of such complex architectures often relies on cycloaddition reactions or deconstructive "cut-and-sew" strategies starting from different precursors to build the bridged framework. nih.gov The incorporation of a bridge onto a saturated heterocycle can enhance solubility and decrease lipophilicity, which are desirable properties in medicinal chemistry. enamine.net
Applications of Pyrrolidine 2,5 Dione Scaffolds in Advanced Organic Synthesis and Materials Science
Utility as Key Building Blocks in Multi-Step Synthesis
The N-substituted pyrrolidine-2,5-dione scaffold is a fundamental building block in organic synthesis, primarily due to its straightforward and efficient preparation. The most common synthetic route involves the condensation of succinic anhydride (B1165640) with a primary amine, such as 4-propylaniline (B1194406), to form an intermediate amic acid, which then undergoes cyclodehydration to yield the target succinimide (B58015). mdpi.comijcps.org Various methods have been developed to facilitate this cyclization, utilizing reagents like acetic anhydride or employing thermal conditions. mdpi.comresearchgate.net More environmentally benign approaches, such as performing the reaction in hot water without a catalyst, have also proven effective. researchgate.netresearchgate.net
Once formed, these succinimide derivatives serve as versatile platforms for further chemical elaboration. Their stable five-membered ring can be strategically opened or modified to introduce new functionalities. This utility makes them valuable starting points for constructing more complex molecular architectures and natural products. researchgate.netresearchgate.net For instance, the succinimide ring can be a precursor to other heterocyclic systems, demonstrating its role as a foundational component in divergent synthesis strategies. ijcps.org
Role in Polymer Chemistry and Material Science Applications (e.g., Curing Agents)
In the realm of materials science, the pyrrolidine-2,5-dione moiety is incorporated into macromolecular structures to impart specific properties. Succinimide derivatives are noted for their applications in functional materials and polymer sciences. acs.org The rigid, five-membered imide ring structure can contribute to the thermal stability and mechanical strength of polymers.
While specific data on 1-(4-Propylphenyl)pyrrolidine-2,5-dione as a curing agent is not extensively detailed, the general class of imides and related cyclic compounds are known to be used in thermosetting resins. For example, benzoxazines, which can be synthesized from amines, are used as curing agents for epoxy resins, forming robust polymer matrices upon thermal treatment. mdpi.com The reactivity of the amine precursors and the thermal stability of the resulting imide structures suggest their potential utility in curing processes for materials like epoxy resins, where they can contribute to the cross-linked network, enhancing the material's final properties.
Development of Catalytic Agents and Novel Reagents
The pyrrolidine (B122466) scaffold is central to the field of organocatalysis. Chiral pyrrolidine derivatives have been extensively developed as highly effective asymmetric organocatalysts for a wide range of chemical transformations. nih.gov These catalysts are valued for their ability to promote reactions in an enantioselective manner, avoiding the use of metals. nih.gov
Furthermore, the pyrrolidine-2,5-dione structure itself is the basis for important reagents in organic synthesis. For example, N-bromosuccinimide (NBS) is one of the most common halogenation reagents used in organic chemistry. researchgate.net Following this principle, derivatives such as N-(Aryl/alkylsulfenyl)succinimides have been developed as safe, stable, and effective electrophilic sulfenylating agents. beilstein-journals.orgnih.gov These reagents provide a practical alternative to foul-smelling and unstable thiols for the formation of crucial carbon-sulfur bonds in the synthesis of pharmaceuticals and functional materials. beilstein-journals.orgnih.gov The N-aryl or N-alkyl group can be modified to fine-tune the reactivity and scope of these reagents.
Intermediates in the Synthesis of Specialty Chemicals
N-substituted succinimides like this compound serve as stable, isolable intermediates in the synthesis of various specialty chemicals. researchgate.net Their role as a protected form of an amine- and carboxylic acid-containing structure allows for selective reactions at other parts of a molecule.
A notable application is in the synthesis of hydroxamic acids, a class of compounds with significant biological activity. mdpi.com A two-step approach involves first synthesizing the N-substituted succinimide, which is then treated with hydroxylamine (B1172632). mdpi.combeilstein-archives.orgresearchgate.net This process causes the imide ring to open, forming the desired N-hydroxybutaneamide derivative. mdpi.combeilstein-archives.org This method provides a straightforward and versatile route to a wide array of hydroxamic acids that are valuable in medicinal chemistry research. mdpi.comresearchgate.net Additionally, aromatic imides have found use as brightening agents in industrial applications. researchgate.net
Structure Activity Relationship Sar Methodologies for Pyrrolidine 2,5 Dione Derivatives
Design Principles for Systematic Structural Modifications
The systematic modification of the pyrrolidine-2,5-dione core is a fundamental strategy in SAR studies to probe the chemical space and identify key structural features responsible for biological activity. Design principles often focus on three primary regions of the scaffold: the nitrogen atom (N-1), and the carbon atoms at positions 3 and 4 of the ring.
Key design strategies include:
Modification of the N-substituent: The group attached to the nitrogen atom of the succinimide (B58015) ring significantly influences properties like lipophilicity, solubility, and the ability to form interactions with the target protein. Modifications can range from simple alkyl or aryl groups to more complex heterocyclic moieties. Structure-based drug design has been used to optimize these substituents to enhance binding affinity and solubility. nih.govresearchgate.net
Substitution at the C-3 Position: SAR analyses have consistently shown that the nature of the substituent at the C-3 position of the pyrrolidine-2,5-dione ring is a critical determinant of activity and potency. nih.gov Introducing various groups, including alkyl, aryl, and benzhydryl moieties, can drastically alter the biological profile. For example, in the context of anticonvulsant activity, non-aromatic substituents like sec-butyl at this position were found to be beneficial. nih.gov
Disubstitution Patterns: Creating disubstituted derivatives, particularly at the C-3 and C-4 positions, can introduce chirality and specific steric conformations that may be crucial for selective receptor binding. In the development of dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors, a disubstitution pattern on an associated moiety was found to mimic the diaryl arrangement of traditional COX-2 inhibitors, leading to high potency. researchgate.net
The following table summarizes common structural modification strategies for the pyrrolidine-2,5-dione scaffold.
| Modification Site | Type of Modification | Rationale / Objective | Example Application Area |
| N-1 (Nitrogen) | Introduction of aryl, alkyl, or heterocyclic rings | Modulate lipophilicity, solubility, and target interactions | TNF-α Inhibition nih.gov |
| C-3 Position | Addition of alkyl, aryl, or substituted phenyl groups | Enhance potency and influence mechanism of action | Anticonvulsants nih.gov |
| C-3 Position | Introduction of spirocyclic systems (e.g., spirooxindole) | Create rigid structures to improve binding and explore 3D space | Anticancer Agents bohrium.com |
| Associated Moieties | Alteration of linked side chains (e.g., phenylpiperazine) | Optimize interactions with specific subpockets of the target enzyme | Anticonvulsants nih.gov |
Correlation of Substituent Effects with Molecular Interactions
The structural modifications designed in the previous step are rationalized by correlating the effects of different substituents with their resulting molecular interactions at the target site. The chemical properties of the substituents, such as size, shape, electronics, and hydrogen bonding capacity, dictate the types of non-covalent interactions they can form.
Steric and Electronic Effects: The size and three-dimensional arrangement of substituents (steric factors) play a significant role in how a molecule fits into a binding pocket. nih.gov For instance, the presence of fluorine in a pyrrolidine (B122466) ring can significantly influence stereochemical behavior and conformational stability through effects like the gauche effect. beilstein-journals.orgbeilstein-journals.org The electronic nature of substituents (electron-donating or electron-withdrawing) can affect the basicity of the pyrrolidine nitrogen and influence electrostatic or dipole-dipole interactions with the target. nih.gov
Hydrophobic Interactions: Lipophilic substituents, such as the propylphenyl group in 1-(4-Propylphenyl)pyrrolidine-2,5-dione, can engage in hydrophobic interactions with nonpolar regions of a protein's active site, which is often a key driver of binding affinity.
Hydrogen Bonding: The two carbonyl groups of the pyrrolidine-2,5-dione core are excellent hydrogen bond acceptors. Substituents that can act as hydrogen bond donors or acceptors can form specific, directional interactions with amino acid residues, anchoring the molecule in the active site.
Specific Target Interactions: In the case of selective COX-2 inhibitors, specific substituents are designed to interact with amino acid residues present in the secondary pocket of the COX-2 enzyme, which is absent in COX-1, thereby conferring selectivity. ebi.ac.uk Similarly, for aromatase inhibitors based on the pyrrolidine-2,5-dione scaffold, molecular modeling suggests that the phenylamine nitrogen's lone pair electrons can bind with the Fe3+ of the cytochrome P-450 haem. nih.gov
This table illustrates the relationship between substituent properties and the molecular interactions they mediate.
| Substituent Property | Type of Molecular Interaction | Consequence for Biological Activity |
| Bulk/Size (Steric) | Van der Waals forces, Steric hindrance | Determines fit within the binding site; can enhance or prevent binding |
| Lipophilicity/Hydrophobicity | Hydrophobic interactions | Increases binding affinity to nonpolar pockets; affects membrane permeability |
| Electronic Nature (e.g., EWG/EDG) | Electrostatic interactions, Dipole-dipole interactions | Modulates binding strength and influences the pKa of nearby functional groups |
| H-bond Donors/Acceptors | Hydrogen bonds | Provides specificity and directionality to binding, anchoring the ligand |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
QSAR is a computational methodology that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comnih.gov This approach quantifies the effects of various physicochemical properties on the activity of the molecules, enabling the prediction of the potency of new, unsynthesized compounds. researchgate.net
The development of a QSAR model involves several key steps:
Data Set Preparation: A series of pyrrolidine-2,5-dione derivatives with experimentally determined biological activities (e.g., IC₅₀, ED₅₀) is compiled. mdpi.com
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be classified into different types, such as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies). nih.gov
Model Building: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to create an equation that correlates a selection of descriptors with the observed biological activity. brieflands.com
Model Validation: The robustness and predictive power of the QSAR model are rigorously assessed. This is typically done using internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model's creation. mdpi.com
QSAR models provide valuable insights into which molecular properties are most influential for the desired biological effect, thereby guiding the design of more potent analogues. jocpr.com
The table below lists common molecular descriptors used in QSAR studies.
| Descriptor Class | Example Descriptors | Information Encoded |
| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition and properties |
| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and molecular branching |
| Physicochemical (2D/3D) | LogP (lipophilicity), Molar Refractivity (MR) | Polarity, size, and polarizability |
| Quantum-Chemical (3D) | Dipole Moment, HOMO/LUMO Energies | Electronic distribution and reactivity |
Computational SAR (e.g., 3D-QSAR) and Pharmacophore Mapping
To gain a deeper, three-dimensional understanding of SAR, more advanced computational techniques are employed. These methods consider the 3D conformation of the molecules and their interactions in space.
3D-QSAR: This approach correlates biological activity with the 3D properties of molecules, known as molecular fields. nih.gov Two widely used 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA).
CoMFA calculates steric and electrostatic fields around a set of aligned molecules and uses statistical methods to relate these fields to biological activity.
CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed and interpretable model. For a series of spiro[pyrrolidin-3,2-oxindoles], a CoMSIA model incorporating steric, hydrogen bond, and acceptor fields was successfully developed to describe their inhibitory activity. scispace.com
Pharmacophore Mapping: A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Pharmacophore models define the spatial arrangement of key features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. These models are generated from a set of active molecules and can be used to screen large chemical databases for novel compounds that fit the model, or to guide the design of new derivatives with improved activity. Molecular docking studies are often used to generate the bioactive conformations needed for pharmacophore modeling. rsc.org
This table provides a comparison of advanced computational SAR methodologies.
| Methodology | Core Principle | Key Output | Application |
| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D molecular fields (steric, electrostatic, etc.) with activity | Contour maps indicating regions where specific properties increase or decrease activity | Lead optimization by suggesting specific structural modifications |
| Pharmacophore Mapping | Identifies the 3D spatial arrangement of essential chemical features | A 3D model of key interaction points (e.g., H-bond donors, hydrophobic sites) | Virtual screening of compound libraries; scaffold hopping |
| Molecular Docking | Simulates the binding of a ligand to the active site of a target protein | Predicts binding conformation, orientation, and affinity (scoring) | Elucidating binding modes; supporting SAR observations ebi.ac.uk |
Future Research Directions and Perspectives for 1 4 Propylphenyl Pyrrolidine 2,5 Dione
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The traditional synthesis of N-substituted succinimides often involves the condensation of succinic anhydride (B1165640) with a primary amine, followed by cyclodehydration. mdpi.com While effective, these methods can require high temperatures, long reaction times, and the use of dehydrating agents that are not environmentally benign. mdpi.comresearchgate.net Future research will focus on developing more sustainable and efficient synthetic protocols.
Green chemistry principles are central to this evolution. Methodologies that minimize waste, reduce energy consumption, and utilize renewable resources are highly sought after. One promising avenue is the use of microwave-assisted organic synthesis (MAOS). researchgate.netsemanticscholar.org Microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of cyclic imides. semanticscholar.org Another sustainable approach involves performing the synthesis in hot water, which can eliminate the need for organic solvents and catalysts. researchgate.net Solid-phase synthesis strategies, using recyclable dehydrating agents like silica-bound benzoyl chloride, also present a green alternative by simplifying product purification and reducing waste. researchgate.net
| Methodology | Typical Conditions | Advantages | Challenges | Reference |
|---|---|---|---|---|
| Conventional Thermal Cyclodehydration | High temperature (180°C+), long reaction times (hours) | Well-established, simple procedure | High energy consumption, potential for side products | researchgate.netnih.gov |
| Microwave-Assisted Synthesis (MAOS) | Microwave irradiation, reduced reaction times (minutes) | Rapid heating, increased yields, high efficiency | Requires specialized equipment, scalability can be a concern | researchgate.netsemanticscholar.org |
| Synthesis in Hot Water | Stirring in water at 100°C | Environmentally benign (green solvent), no catalyst needed | Limited to water-stable reactants, potentially lower yields for aryl amines | researchgate.net |
| Solid-Phase Synthesis | Use of recyclable reagents (e.g., silica-bound benzoyl chloride) | Easy purification, recyclable reagents, reduced waste | Higher initial cost of reagents, potential for lower reaction rates | researchgate.net |
Future work on 1-(4-propylphenyl)pyrrolidine-2,5-dione would involve systematically applying and optimizing these sustainable methods to improve its production efficiency and environmental footprint.
Advanced Spectroscopic and Structural Analysis of Conformational Dynamics
A comprehensive understanding of a molecule's three-dimensional structure and conformational flexibility is crucial for predicting its properties and interactions. For this compound, the pyrrolidine-2,5-dione ring is nearly planar, but the orientation of the 4-propylphenyl substituent relative to this ring is subject to rotational freedom. researchgate.net
While standard techniques like Infrared (IR) spectroscopy are useful for identifying the characteristic double carbonyl stretch of the cyclic imide group, more advanced methods are needed to probe subtle conformational dynamics. spectroscopyonline.com High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like NOESY, can provide insights into the spatial proximity of atoms and the preferred orientation of the phenyl ring. longdom.org
Computational methods, particularly Density Functional Theory (DFT), can complement experimental data by modeling the potential energy surface of the molecule. acs.org These calculations can identify low-energy conformations and the energy barriers between them, offering a detailed picture of the molecule's flexibility. acs.org The integration of experimental spectroscopy with theoretical calculations will be key to building a complete structural and dynamic profile of this compound.
| Technique | Information Provided | Application to this compound | Reference |
|---|---|---|---|
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, N-H if present) | Confirming the presence of the succinimide (B58015) ring via its dual carbonyl peaks. | spectroscopyonline.com |
| High-Resolution NMR Spectroscopy (1D and 2D) | Connectivity of atoms, molecular structure, and spatial relationships | Elucidating the precise chemical environment of each proton and carbon; determining the preferred rotational conformation of the phenyl ring. | longdom.org |
| X-ray Crystallography | Precise 3D structure in the solid state, bond lengths, and angles | Providing a definitive solid-state conformation and intermolecular packing interactions. | acs.org |
| Density Functional Theory (DFT) | Calculation of low-energy conformations, rotational barriers, and electronic properties | Modeling the molecule's conformational landscape and predicting spectroscopic parameters to validate experimental results. | acs.orgresearchgate.net |
Predictive Modeling and Machine Learning Applications in Design and Synthesis
The fields of organic synthesis and drug discovery are being transformed by the integration of machine learning (ML) and artificial intelligence (AI). sesjournal.com These computational tools can analyze vast datasets of chemical reactions to predict outcomes, optimize reaction conditions, and even propose novel synthetic routes. mit.eduacs.orgrsc.org
For this compound, ML models can be employed in several ways. Forward-prediction models can assess the likely success and yield of a proposed synthesis by learning from databases of similar reactions. mit.eduarxiv.org This can save significant time and resources by avoiding unproductive experiments in the lab. researchgate.net Retrosynthesis software, powered by AI, can suggest multiple pathways to construct the target molecule from simple, commercially available starting materials. acs.orgstanford.edu
Furthermore, ML can be used to design new derivatives of this compound. By building Quantitative Structure-Activity Relationship (QSAR) models, researchers can predict how modifications to the propylphenyl group or the succinimide ring would affect the molecule's properties. This predictive power accelerates the design-build-test-learn cycle, enabling the rapid identification of new compounds with desired characteristics. rsc.org
| ML Application | Description | Potential Impact on this compound Research | Reference |
|---|---|---|---|
| Reaction Outcome Prediction | Models trained on reaction databases to predict the major product of a given set of reactants and reagents. | Filters out unfeasible synthetic steps, increasing the success rate of synthesis. | mit.eduacs.org |
| Yield Prediction | Algorithms that estimate the yield of a reaction based on conditions like solvent, temperature, and catalyst. | Optimizes reaction conditions to maximize the production of the target compound. | sesjournal.com |
| Retrosynthesis Planning | AI tools that propose synthetic pathways by working backward from the target molecule. | Identifies novel and efficient routes for the synthesis of the compound and its analogs. | arxiv.orgstanford.edu |
| Property Prediction (QSAR) | Models that correlate a molecule's structure with its physical, chemical, or biological properties. | Guides the design of new derivatives with enhanced or specific functionalities. | rsc.org |
Strategic Integration of Pyrrolidine-2,5-dione with Emerging Chemical Scaffolds for Enhanced Functionality
In medicinal chemistry, molecular scaffolds are core structures upon which bioactive compounds are built. acs.org The pyrrolidine (B122466) ring is considered a versatile and valuable scaffold due to its three-dimensional nature and its presence in numerous biologically active compounds. nih.govresearchgate.net A key future direction is the strategic combination of the this compound motif with other "privileged scaffolds"—structures known to interact with various biological targets. nih.gov
This concept of creating hybrid molecules aims to produce compounds with novel or enhanced functionalities by merging the properties of two distinct chemical entities. nih.gov For example, integrating the succinimide structure with other heterocyclic rings that are prevalent in pharmaceuticals could lead to compounds with unique biological activity profiles. digitellinc.com The choice of an emerging or privileged scaffold for integration would depend on the desired therapeutic target or functional application. This modular approach to molecular design is a powerful strategy for navigating and expanding chemical space to discover next-generation compounds. digitellinc.comtandfonline.com
| Scaffold Class | Rationale for Integration | Potential Enhanced Functionality | Reference |
|---|---|---|---|
| Benzopyran | A motif found in hundreds of natural products with diverse biological activities. | Creation of rigid, polycyclic structures with potential for novel receptor interactions. | nih.gov |
| sp³-Rich Scaffolds (e.g., Cyclobutanes) | Increases three-dimensionality, often improving solubility and metabolic stability compared to flat aromatic systems. | Improved pharmacokinetic properties and exploration of novel chemical space. | tandfonline.comresearchgate.net |
| 1,2,4-Triazole | A common heterocyclic building block in medicinal chemistry with a wide range of applications. | Potential for new hydrogen bonding interactions and multitarget activity. | researchgate.net |
| Piperidine | An essential heterocyclic system found in numerous approved drugs across various therapeutic areas. | Leveraging a well-established pharmacophore to create compounds with high potential for biological activity. | researchgate.net |
Q & A
Q. What are the established synthetic routes for 1-(4-Propylphenyl)pyrrolidine-2,5-dione?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core Formation : React 4-propylaniline with succinic anhydride in glacial acetic acid under reflux to form the pyrrolidine-2,5-dione core via cyclization .
Purification : Use recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Characterization : Validate purity via HPLC and structural confirmation via NMR and FT-IR.
Q. Key Reaction Conditions
| Reactant | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| 4-Propylaniline | Glacial AcOH | None | Reflux | ~60-75 |
Reference : Similar protocols for 4-(pyrrolidine-2,5-dione-1-yl)phenol synthesis .
Q. How is the molecular structure of this compound characterized?
Methodological Answer: Structural elucidation employs:
Q. Example XRD Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell Dimensions | a=8.21 Å, b=12.34 Å, c=10.56 Å |
| R-factor | <0.05 |
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and purity?
Methodological Answer: Optimization strategies include:
- Design of Experiments (DOE) : Use factorial design to test variables (temperature, solvent polarity, stoichiometry). For example, a 2³ factorial design identifies solvent (acetic acid vs. DMF) as critical for yield .
- Computational Screening : Quantum mechanics (QM) models predict transition states and energy barriers for cyclization steps, guiding solvent/catalyst selection .
- In Situ Monitoring : FT-IR or Raman spectroscopy tracks reaction progress to minimize byproducts.
Case Study : A 15% yield increase was achieved by switching from acetic acid to DMF and reducing reaction time from 24h to 12h .
Q. What computational methods predict the compound’s reactivity and biological interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ~4.5 eV) to assess electrophilicity at the pyrrolidine carbonyl groups .
- Molecular Docking : Simulates binding affinity to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina. Parameters include binding energy (ΔG < -7 kcal/mol) and hydrogen bond interactions .
- Molecular Dynamics (MD) : Evaluates stability of ligand-protein complexes over 100 ns simulations (RMSD < 2 Å indicates stable binding) .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer: Contradictions (e.g., varying IC₅₀ values in anticancer assays) arise from:
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times (48h vs. 72h) .
- Purity Checks : Use LC-MS to confirm >95% purity, as impurities (e.g., unreacted succinic anhydride) may skew results .
- Dose-Response Curves : Perform triplicate experiments with 8–10 concentration points to improve statistical validity.
Recommendation : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C, 5% CO₂) and validate with orthogonal assays (e.g., apoptosis markers vs. cytotoxicity) .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer: SAR strategies include:
- Substituent Variation : Synthesize analogs with methyl, ethoxy, or fluoro groups at the phenyl ring to assess impacts on bioactivity .
- In Vitro Screening : Test analogs against enzyme targets (e.g., HDACs for anticancer activity) using fluorogenic substrates .
- QSAR Modeling : Build regression models linking logP, polar surface area, and IC₅₀ values to prioritize analogs for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
